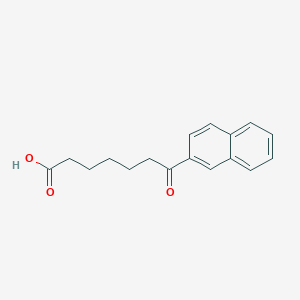

7-(2-Naphthyl)-7-oxoheptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-naphthalen-2-yl-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-16(8-2-1-3-9-17(19)20)15-11-10-13-6-4-5-7-14(13)12-15/h4-7,10-12H,1-3,8-9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQVXIFFYYIDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448530 | |

| Record name | 7-(2-NAPHTHYL)-7-OXOHEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13672-52-1 | |

| Record name | 7-(2-NAPHTHYL)-7-OXOHEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 7 2 Naphthyl 7 Oxoheptanoic Acid

Retrosynthetic Analysis and Strategic Disconnection Approaches for 7-(2-Naphthyl)-7-oxoheptanoic acid

Retrosynthetic analysis of this compound primarily points to a Friedel-Crafts acylation reaction as the key bond-forming step. The most logical disconnection is at the C-C bond between the carbonyl group and the naphthalene (B1677914) ring. This approach identifies naphthalene and a derivative of heptanedioic acid as the primary starting materials.

Key Disconnection:

| Target Molecule | Key Disconnection | Starting Materials |

| This compound | C(carbonyl)-C(naphthyl) | Naphthalene + Heptanedioic acid derivative |

This retrosynthetic strategy is advantageous due to the commercial availability and relatively low cost of both naphthalene and various heptanedioic acid derivatives. The primary challenge lies in achieving regioselectivity during the Friedel-Crafts acylation of naphthalene, which can potentially yield both the 1- and 2-substituted isomers.

Development and Exploration of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, several synthetic pathways have been explored for the preparation of this compound. These routes focus on efficient carbon-carbon bond formation, strategic introduction of the naphthyl moiety, and the use of protecting groups.

Carbon-Carbon Bond Formation Strategies in Heptanoic Acid Scaffolds

The core of the synthesis involves the formation of the seven-carbon chain of the heptanoic acid derivative. One common approach is to start with a pre-formed seven-carbon diacid, such as heptanedioic acid or its anhydride (B1165640). This simplifies the synthesis by focusing on the subsequent acylation step.

Alternative strategies could involve the construction of the heptanoic acid scaffold from smaller building blocks. For instance, a Grignard reaction between a five-carbon fragment containing a protected carboxylic acid and a two-carbon electrophile could be envisioned. A method for synthesizing 7-chloro-2-oxoheptanoic acid involves the reaction of a single Grignard reagent from 1-bromo-5-chloro-pentane with diethyl oxalate (B1200264), followed by hydrolysis. google.com This highlights the utility of Grignard reagents in constructing oxoheptanoic acid frameworks. Another example is the synthesis of 7-cyano-5-oxoheptanoic acid, which is achieved by reacting 5-oxohexanoic acid with bromoacetonitrile. prepchem.com

Introduction and Functionalization of the Naphthyl Moiety

The introduction of the 2-naphthyl group is most commonly achieved through a Friedel-Crafts acylation reaction. researchgate.netnih.gov This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acylating agent, which then reacts with the electron-rich naphthalene ring. researchgate.netrsc.org The acylating agent is typically a derivative of heptanedioic acid, such as heptanedioic anhydride or 7-chloro-7-oxoheptanoic acid. The use of an anhydride is a common strategy in acylation reactions. youtube.com

Kinetic studies of the Friedel-Crafts acetylation of naphthalene have shown that the ratio of the α (1-position) to β (2-position) isomers can be influenced by reaction conditions such as reactant concentrations and time. rsc.org Specifically, β-substitution is favored by a first-order dependence on the acylating reagent, while α-substitution shows a second-order dependence. rsc.org This suggests that careful control of the reaction parameters can enhance the yield of the desired 2-substituted product.

Protecting Group Strategies and Deprotection Methodologies

In the synthesis of this compound, one of the carboxylic acid groups of the heptanedioic acid starting material must be selectively protected to prevent it from reacting during the Friedel-Crafts acylation. A common protecting group for carboxylic acids is the tert-butyl ester, which can be introduced by reacting the diacid with a tert-butoxy (B1229062) source. The synthesis of 7-(tert-Butoxy)-7-oxoheptanoic acid is a known process. This protecting group is stable under the conditions of the Friedel-Crafts reaction but can be readily removed under acidic conditions to yield the final product.

Following the acylation, the protecting group is removed in a deprotection step. For a tert-butyl ester, this is typically achieved by treatment with an acid such as trifluoroacetic acid or hydrochloric acid.

Optimization of Reaction Conditions for Enhanced Reaction Efficiency and Selectivity

The efficiency and selectivity of the Friedel-Crafts acylation are critical for a successful synthesis. Research has focused on optimizing various reaction parameters, including the choice of catalyst and solvent.

Catalyst Screening and Ligand Effects

While traditional Lewis acids like aluminum chloride are effective, they are often required in stoichiometric amounts and can lead to environmental concerns due to the generation of acidic waste. researchgate.net This has prompted the investigation of alternative, more environmentally friendly catalytic systems.

Recent studies have explored the use of solid acid catalysts, such as zeolites, ion exchange resins, and heteropolyacids, for Friedel-Crafts acylations. researchgate.net Zeolite Y has been identified as a promising solid catalyst for some acylation reactions, offering good yields and ease of recovery. researchgate.net Phosphotungstic acid has also been shown to be an effective catalyst, particularly when used in conjunction with ionic liquids. nih.govbas.bgnih.gov The use of metal triflates in deep eutectic solvents has also been reported as an efficient method for Friedel-Crafts acylation. researchgate.net

The choice of solvent can also significantly impact the reaction outcome. While traditional solvents like 1,2-dichloroethane (B1671644) and nitrobenzene (B124822) have been used, there is a growing interest in greener alternatives such as supercritical carbon dioxide. researchgate.netgoogle.com The solvent can influence the isomer distribution in the acylation of naphthalene. google.com For instance, in the Friedel-Crafts acetylation of 2-methoxynaphthalene, the use of the ionic liquid butylpyridinium tetrafluoroborate (B81430) led to good conversion and high selectivity for the 1-acyl product. bas.bg

The table below summarizes various catalysts and their effects on Friedel-Crafts acylation reactions, providing insights into potential systems for the synthesis of this compound.

| Catalyst | Acylating Agent | Aromatic Substrate | Solvent | Key Findings | Reference |

| Aluminum chloride | Acetyl chloride | Naphthalene | 1,2-Dichloroethane | Isomer ratio is concentration and time-dependent. rsc.org | rsc.org |

| Zeolite Y | Not specified | Not specified | 1,2-Dichlorobenzene | Good yields and catalyst is recoverable. researchgate.net | researchgate.net |

| Phosphotungstic acid | Acetic anhydride | 2-Methoxynaphthalene | [BPy]BF₄ (ionic liquid) | High conversion and selectivity to 1-acyl-2-methoxynaphthalene. bas.bg | bas.bg |

| Metal triflates | Benzoic anhydride | Anisole | Deep eutectic solvents | Good to excellent yields with high para-regioselectivity. researchgate.net | researchgate.net |

Solvent Selection and Temperature Control

The regioselectivity of the Friedel-Crafts acylation of naphthalene is highly dependent on the choice of solvent and the reaction temperature. The naphthalene molecule offers two potential sites for electrophilic attack: the C1 (alpha) and C2 (beta) positions. The distribution of the resulting 1- and 2-acylnaphthalene isomers is a classic example of kinetic versus thermodynamic control.

Solvent Effects:

The polarity of the solvent plays a critical role in determining the isomer ratio.

Non-polar solvents , such as carbon disulfide (CS₂) and nitrobenzene, tend to favor the formation of the alpha-isomer (1-acylnaphthalene) as the main product. stackexchange.com In these solvents, the reaction is often under kinetic control, meaning the product that is formed fastest predominates. The alpha-position is sterically less hindered and more electronically activated, leading to a faster initial reaction rate.

Polar solvents , like 1,2-dichloroethane, are known to promote the formation of the beta-isomer (2-acylnaphthalene). stackexchange.com In these solvents, the reaction can approach thermodynamic control, where the more stable product is favored. The 2-acylnaphthalene, while formed more slowly, is thermodynamically more stable than the 1-acyl isomer. The complex formed between the 1-acylnaphthalene product and the Lewis acid catalyst (e.g., AlCl₃) is more soluble in polar solvents, allowing for a reversible deacylation and subsequent reacylation at the more stable beta-position. stackexchange.com

For the synthesis of this compound, achieving substitution at the 2-position is essential. Therefore, the use of a polar solvent such as 1,2-dichloroethane is the preferred approach.

Temperature Control:

Temperature is another crucial parameter that influences the outcome of the Friedel-Crafts acylation of naphthalene.

Lower temperatures generally favor the kinetically controlled product, the alpha-isomer.

Higher temperatures provide the necessary energy to overcome the higher activation barrier for the formation of the beta-isomer and also facilitate the equilibration towards the thermodynamically more stable product. stackexchange.com Therefore, to maximize the yield of the desired 2-substituted product, the reaction is typically carried out at elevated temperatures.

However, excessively high temperatures can lead to side reactions and decomposition of the starting materials and products, thus an optimal temperature range must be carefully determined. For instance, in the acetylation of 2-methoxynaphthalene, a related reaction, careful temperature control between 10.5 and 13°C is crucial for obtaining reliable results and high yields of the desired isomer. orgsyn.org

The following table summarizes the general influence of solvent and temperature on the acylation of naphthalene:

| Solvent Type | Temperature | Predominant Isomer | Control |

| Non-polar (e.g., CS₂, Nitrobenzene) | Low | 1-Acylnaphthalene (alpha) | Kinetic |

| Polar (e.g., 1,2-Dichloroethane) | High | 2-Acylnaphthalene (beta) | Thermodynamic |

Reaction Kinetics and Mechanistic Considerations in Synthesis

The synthesis of this compound via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, its attack on the naphthalene ring, and subsequent re-aromatization.

The reaction is initiated by the interaction of the acylating agent, such as an acyl chloride or anhydride derived from adipic acid, with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). This interaction generates a highly reactive acylium ion (R-C=O⁺), which serves as the electrophile.

The acylium ion then attacks the electron-rich naphthalene ring. The kinetics of the acylation at the two non-equivalent positions of naphthalene differ significantly. Studies on the acetylation of naphthalene in 1,2-dichloroethane have shown that:

β-acetylation is first-order with respect to the acylating reagent (AcCl, AlCl₃). nih.gov

α-acetylation is predominantly second-order with respect to the acylating reagent. nih.gov

This difference in reaction order contributes to the concentration-dependent nature of the α/β isomer ratio.

The attack of the acylium ion on the naphthalene ring forms a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The formation of this intermediate is typically the rate-determining step. For β-substitution, the subsequent loss of a proton (deprotonation) to regenerate the aromatic system is believed to be rate-limiting. nih.gov In the case of α-substitution, steric hindrance can impede the elimination of HCl, and the reaction may proceed through a second σ-complex, the decomposition of which can be at least partially rate-limiting.

Formation of the acylium ion: The Lewis acid activates the acylating agent.

Electrophilic attack: The acylium ion attacks the naphthalene ring to form a σ-complex.

Deprotonation: A base, such as AlCl₄⁻, removes a proton from the σ-complex, restoring the aromaticity of the naphthalene ring and yielding the ketone product. google.com

The product ketone, being a Lewis base, can form a stable complex with the aluminum chloride catalyst. Therefore, a stoichiometric amount of the catalyst is generally required. This complex is then hydrolyzed during the workup to liberate the final ketone product. google.com

Isolation and Purification Techniques for Synthetic Intermediates and Final this compound

The successful isolation and purification of the synthetic intermediates and the final this compound are critical for obtaining a high-purity product. The workup procedure for a Friedel-Crafts reaction typically involves several key steps to separate the product from the catalyst, unreacted starting materials, and any side products.

Initial Workup:

Following the completion of the reaction, the reaction mixture is typically quenched by carefully adding it to a mixture of crushed ice and a strong acid, such as concentrated hydrochloric acid. orgsyn.org This step serves to decompose the aluminum chloride-ketone complex and hydrolyze any remaining acylating agent. The use of dilute hydrochloric acid in diethyl ether has also been reported as an effective quenching method, offering the advantage of rapid and homogeneous quenching. google.com

Extraction:

After quenching, the product is typically extracted from the aqueous layer using an organic solvent. Chloroform or diethyl ether are commonly employed for this purpose. orgsyn.orggoogle.com The organic layer is then washed successively with water, a dilute base solution (such as sodium bicarbonate) to remove any acidic impurities, and finally with a saturated sodium chloride solution (brine) to facilitate the removal of dissolved water. google.comyoutube.com

Purification of Intermediates:

If the synthesis involves an ester intermediate, such as ethyl 7-(2-naphthyl)-7-oxoheptanoate, this intermediate would be isolated after the initial extraction and solvent removal. Further purification of this ester intermediate can be achieved through techniques like distillation under reduced pressure or column chromatography on silica (B1680970) gel.

Hydrolysis of Ester Intermediates:

To obtain the final carboxylic acid, an ester intermediate is hydrolyzed. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. google.com After the hydrolysis is complete, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude carboxylic acid.

Purification of the Final Product:

The crude this compound is collected by filtration and washed with water to remove any inorganic salts. The primary method for the purification of the final product is crystallization . A suitable solvent or solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at lower temperatures. Ethanol is a commonly used solvent for the crystallization of related naphthoic acids. youtube.com The crude acid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The following table outlines a general purification scheme:

| Step | Procedure | Purpose |

| 1. Quenching | Addition of reaction mixture to ice/HCl | Decompose AlCl₃ complex, hydrolyze excess reagents |

| 2. Extraction | Use of an immiscible organic solvent (e.g., Chloroform, Ether) | Separate the product from the aqueous layer |

| 3. Washing | Successive washes with water, NaHCO₃(aq), and brine | Remove residual acid, catalyst, and water |

| 4. Isolation of Intermediate | Solvent evaporation, followed by distillation or chromatography | Purify the ester intermediate |

| 5. Hydrolysis | Treatment with aqueous base (e.g., NaOH, KOH) followed by acidification | Convert the ester to the carboxylic acid |

| 6. Crystallization | Dissolving in a hot solvent and slow cooling | Purify the final carboxylic acid product |

The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic methods (e.g., NMR, IR).

Advanced Spectroscopic and Chromatographic Elucidation of 7 2 Naphthyl 7 Oxoheptanoic Acid

Structural Confirmation through High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For 7-(2-Naphthyl)-7-oxoheptanoic acid (C₁₇H₁₈O₃), the theoretical exact mass can be calculated. Experimental measurement of the molecular ion's mass-to-charge ratio (m/z) that closely matches this theoretical value provides strong evidence for the compound's elemental formula.

Typically, electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is prone to fragmentation under harder ionization methods. In positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺, while in negative ion mode, it would be observed as the deprotonated species [M-H]⁻. The high resolution of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap, allows for mass measurements with errors in the low parts-per-million (ppm) range, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Expected HRMS Data for this compound

| Ion Adduct | Theoretical m/z |

| [M+H]⁺ | 271.1334 |

| [M+Na]⁺ | 293.1153 |

| [M-H]⁻ | 269.1178 |

Comprehensive Structural Assignment via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is used to assemble the molecular framework of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the naphthyl group and the aliphatic protons of the heptanoic acid chain. The integration of these signals corresponds to the number of protons in each environment.

Table 2: Expected ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-1' (Naphthyl) |

| ~8.0-7.8 | m | 3H | Aromatic-H (Naphthyl) |

| ~7.6-7.5 | m | 3H | Aromatic-H (Naphthyl) |

| ~3.1 | t | 2H | -CH₂-C=O |

| ~2.4 | t | 2H | -CH₂-COOH |

| ~1.8-1.6 | m | 4H | -CH₂-CH₂- |

| ~1.4 | m | 2H | -CH₂- |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon. For this compound, distinct signals are expected for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons of the naphthyl ring, and the aliphatic carbons of the chain.

Table 3: Expected ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O (Ketone) |

| ~178 | C=O (Carboxylic Acid) |

| ~135-124 | Aromatic Carbons (Naphthyl) |

| ~38 | -CH₂-C=O |

| ~34 | -CH₂-COOH |

| ~29-24 | Aliphatic Carbons (-CH₂-) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would reveal the coupling network within the aliphatic chain, for instance, showing a cross-peak between the protons of the -CH₂-C=O group and the adjacent -CH₂- group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the direct assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, an HMBC correlation would be expected between the protons of the -CH₂-C=O group and the ketone carbonyl carbon, as well as with carbons of the naphthyl ring.

Functional Group Identification Using Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ketone carbonyl groups, as well as for the aromatic C-H and C=C bonds of the naphthyl ring and the aliphatic C-H bonds of the chain.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Aryl Ketone) |

| ~1600, 1470 | Medium-Weak | C=C stretch (Aromatic Ring) |

Purity Assessment and Quantitative Analysis by Advanced Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, is well-suited for this analysis. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any potential impurities with different polarities. Detection is commonly performed using a UV-Vis detector, set to a wavelength where the naphthyl chromophore exhibits strong absorbance (e.g., around 254 nm or 280 nm).

The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A high purity sample would show a single major peak with a retention time characteristic of the compound, and minimal or no other peaks. For quantitative analysis, a calibration curve can be constructed by running a series of standards of known concentration. This allows for the precise determination of the concentration of this compound in a given sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method is typically employed, leveraging the compound's aromatic naphthyl group and its carboxylic acid functionality.

Methodology and Findings:

A standard approach for the HPLC analysis of this compound involves a C18 stationary phase, which provides excellent separation for moderately polar to nonpolar compounds. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (MeCN), and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated, leading to sharper peaks and more reproducible retention times. sielc.com The retention of carboxylic acid-containing analytes in reverse-phase LC generally increases as the mobile phase pH is decreased.

Detection is most commonly achieved using a UV detector, as the naphthyl group contains a chromophore that absorbs strongly in the ultraviolet region. The specific detection wavelength is optimized to maximize the signal-to-noise ratio for the analyte.

A typical HPLC analysis would yield a chromatogram where this compound appears as a major peak at a specific retention time, indicative of its purity. The presence of any additional peaks would suggest impurities, which could be starting materials, reagents, or byproducts from the synthesis.

Data Table: Representative HPLC Parameters and Findings

| Parameter | Value |

| Stationary Phase | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Approximately 6.8 minutes |

| Purity (by area %) | >98% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, this technique is exceptionally useful for identifying volatile byproducts that may arise during its synthesis, particularly from side reactions of the starting materials or solvents. The synthesis of aromatic ketones often involves Friedel-Crafts acylation, which can generate various isomeric and other impurities. sapub.org

Methodology and Findings:

To analyze for volatile byproducts, a sample of the crude reaction mixture or the solvent washings can be directly injected into the GC-MS. The gas chromatograph separates the volatile components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification of the compounds by comparing their mass spectra to spectral libraries.

Common volatile byproducts in syntheses involving naphthalene (B1677914) and acyl chlorides could include isomers of the acylated naphthalene, unreacted starting materials, and products of solvent degradation. For instance, if the synthesis is a Friedel-Crafts acylation of naphthalene, both α- and β-acylation products can form, and their ratio can be influenced by reaction conditions. rsc.org

For the analysis of the main compound, a derivatization step, such as silylation, would be necessary to increase its volatility for GC-MS analysis. This involves reacting the carboxylic acid and ketone groups with a silylating agent to replace the active hydrogens.

Data Table: Potential Volatile Byproducts Identified by GC-MS in a Synthetic Batch

| Retention Time (min) | Identified Compound | Basis of Identification |

| 4.2 | Naphthalene | Mass Spectrum Match |

| 8.9 | 1-Acetylnaphthalene | Mass Spectrum Match |

| 10.5 | Heptanoic acid | Mass Spectrum Match |

Biological and Pharmacological Investigations of 7 2 Naphthyl 7 Oxoheptanoic Acid

In Vitro Biological Activity Screening and Profiling

Enzyme Inhibition Studies

There is no available information on the inhibitory activity of 7-(2-Naphthyl)-7-oxoheptanoic acid against specific metabolic enzymes or hydrolases.

Receptor Binding Assays and Ligand Efficacy Assessment

Data from receptor binding assays, which are crucial for understanding the interaction of a compound with cellular receptors and its potential as a ligand, are not available for this compound.

Cell-Based Functional Assays

Investigations into the effects of this compound on cellular processes such as signaling, proliferation, or apoptosis have not been reported in the available scientific literature.

Antimicrobial or Antiviral Activity Evaluation

There are no published studies evaluating the potential of this compound as an antimicrobial or antiviral agent.

In Vivo Efficacy and Preliminary Safety Evaluations (Pre-clinical Context)

Establishment of Relevant Animal Models for Disease Investigation

Due to the absence of in vitro data suggesting a potential therapeutic target, there is no information on the establishment or use of animal models to investigate the in vivo efficacy of this compound for any disease.

Pharmacodynamic Biomarker Identification and Measurement

Pharmacodynamic biomarkers are crucial for assessing the biological effect of a compound on its target. For a novel agent like this compound, the identification of such biomarkers would be a step following initial activity screening. The process would involve:

Target-Based Biomarkers: If the molecular target is known, biomarkers could include the modulation of the target's activity or expression. For instance, if the compound were to inhibit an enzyme, the biomarker could be the level of the enzyme's substrate or product in a biological fluid.

Pathway-Based Biomarkers: Measurement of downstream signaling molecules or cellular processes affected by the compound would provide insight into its pharmacodynamic profile.

Disease-Related Biomarkers: In a therapeutic context, biomarkers would be indicators of the disease state that are expected to change in response to an effective treatment.

Without a known biological target or therapeutic area for this compound, specific biomarkers cannot be listed. However, research on structurally related compounds can offer clues. For example, studies on other heptanoic acid derivatives have identified their potential to modulate enzymes and influence bacterial communication systems.

Tissue Distribution and Metabolic Fate Assessment

The assessment of a compound's tissue distribution and metabolic fate is a standard component of preclinical development. These studies typically utilize a radiolabeled version of the compound to track its journey through the body.

A study on mono-2-ethylhexyl [7-14C]phthalate (MEHP), another compound with a core chemical structure that is metabolized, demonstrated that after administration, the compound was distributed to all tissues, with the highest concentrations found in the liver and kidney. nih.gov It was also found to be extensively metabolized, with the majority of the dose excreted in the urine within 24 hours. nih.gov Similar studies would be necessary to determine the pharmacokinetic profile of this compound.

The metabolic fate of this compound would likely involve oxidation, reduction, and/or conjugation reactions, primarily in the liver, to facilitate its excretion. The naphthyl and oxoheptanoic acid moieties would be susceptible to various metabolic transformations.

Elucidation of Mechanism of Action (MOA) for this compound

Elucidating the mechanism of action (MOA) is fundamental to understanding how a compound exerts its biological effects.

Molecular Target Identification and Validation Strategies

Identifying the molecular target of a novel compound is a key step. Common strategies include:

Affinity Chromatography: Using the compound as a bait to isolate its binding partners from cell lysates.

Computational Docking: Predicting potential targets based on the compound's structure and its fit with the binding sites of known proteins.

High-Throughput Screening: Testing the compound against a large panel of enzymes or receptors to identify any interactions.

Investigation of Downstream Signaling Pathways and Cellular Responses

Once a target is identified, the investigation moves to the downstream consequences of the compound-target interaction. This could involve:

Transcriptomics and Proteomics: To identify changes in gene and protein expression in response to the compound.

Cell-Based Assays: To measure cellular responses such as proliferation, apoptosis, or changes in cell morphology.

For example, research into analogs of a different class of compounds, harmine, has shown that their interaction with the DYRK1A enzyme leads to the modulation of the NFAT pathway and subsequent effects on cell proliferation. nih.gov

Biophysical Characterization of Compound-Target Interactions

To confirm and characterize the direct interaction between the compound and its putative target, various biophysical techniques are employed. These can include:

| Technique | Information Provided |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (affinity, enthalpy, entropy) |

| Surface Plasmon Resonance (SPR) | Kinetics of binding (on-rate, off-rate) and affinity |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex |

| Nuclear Magnetic Resonance (NMR) | Information on the binding site and conformational changes |

These techniques provide definitive evidence of a direct interaction and can guide further optimization of the compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies involve synthesizing and testing analogs of a lead compound to understand which chemical features are important for its biological activity. For this compound, an SAR campaign would involve systematically modifying the naphthyl group, the heptanoic acid chain, and the ketone functionality.

For instance, studies on benzothiazole-phenyl analogs have demonstrated how modifications to the aromatic rings can impact their activity as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov Similarly, research on bicifadine (B1205413) analogs has led to the discovery of compounds with varying selectivities for monoamine transporters. researchgate.net

An SAR study on this compound could explore:

Replacement of the naphthyl group: With other aromatic or heterocyclic rings to probe the requirements of the binding pocket.

Modification of the heptanoic acid chain: Altering its length or rigidity to optimize interactions with the target.

Alteration of the ketone group: To investigate its role in binding, for example, through reduction to an alcohol or conversion to an oxime.

The findings from such studies would be compiled into a data table to guide the design of more potent and selective compounds.

| Analog Modification | Predicted Impact on Activity (Hypothetical) |

| Substitution on the naphthyl ring | Could enhance or decrease binding affinity |

| Shortening or lengthening of the alkyl chain | May alter positioning in the binding site |

| Removal of the ketone carbonyl | Likely to significantly reduce activity if it is a key binding feature |

Rational Design and Synthesis of Naphthyl-Oxoheptanoic Acid Derivatives

The rational design of this compound derivatives is rooted in the principles of medicinal chemistry, where the naphthyl group serves as a versatile scaffold. The bulky and lipophilic nature of the naphthalene (B1677914) ring can facilitate interactions with hydrophobic pockets within biological targets. The heptanoic acid chain provides a flexible linker, allowing the molecule to adopt various conformations, which can be crucial for optimal binding. The ketone and carboxylic acid functionalities introduce opportunities for hydrogen bonding and other polar interactions, which are vital for molecular recognition.

The synthesis of these derivatives often involves multi-step processes. A common strategy is the Friedel-Crafts acylation of naphthalene with a suitable derivative of heptanoic acid. For instance, 7-chloro-2-oxoheptanoic acid can be synthesized from 1-bromo-5-chloropentane, which is then converted to a Grignard reagent and reacted with diethyl oxalate (B1200264). This intermediate can then be adapted to incorporate the naphthyl group. Modifications to the naphthyl ring or the heptanoic acid chain can be achieved through various synthetic transformations to explore the structure-activity relationship (SAR).

Systematic Evaluation of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives are systematically evaluated by introducing a variety of substituents at different positions on the naphthyl ring and the aliphatic chain. These studies are essential to understand how structural modifications influence the interaction of the compounds with their biological targets. For example, the introduction of electron-donating or electron-withdrawing groups on the naphthyl ring can alter the electronic properties of the molecule, potentially affecting its binding affinity.

The following interactive data table illustrates hypothetical results from such a systematic evaluation, showcasing how different substituents might influence the inhibitory concentration (IC₅₀) against a specific enzyme and the selectivity over a related enzyme.

| Compound ID | Naphthyl Substituent | Aliphatic Chain Modification | Target Enzyme IC₅₀ (µM) | Selectivity Index |

| 1 | None | None | 15.2 | 1.0 |

| 2 | 6-methoxy | None | 8.5 | 2.1 |

| 3 | 4-fluoro | None | 12.8 | 1.3 |

| 4 | None | 5-methyl | 20.1 | 0.8 |

| 5 | 6-methoxy | 5-methyl | 10.3 | 1.9 |

This table is illustrative and based on typical data from SAR studies of similar compound classes.

These studies reveal critical insights. For instance, a methoxy (B1213986) group at the 6-position of the naphthyl ring might enhance potency, as seen in compound 2 . This could be due to favorable interactions with a specific sub-pocket of the enzyme's active site. Conversely, modifications to the aliphatic chain, such as the introduction of a methyl group, might be detrimental to activity, as suggested for compound 4 .

Computational Chemistry Approaches (e.g., Molecular Docking, QSAR) for SAR Prediction

Computational chemistry plays a pivotal role in modern drug discovery, offering powerful tools to predict and rationalize the biological activity of novel compounds. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) are two such approaches that are frequently applied in the investigation of compounds like this compound and its derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can elucidate how the naphthyl ring, the heptanoic acid chain, and various substituents interact with the amino acid residues in the active site of a target enzyme. For example, a docking study might reveal that the naphthyl group of a derivative sits (B43327) within a hydrophobic pocket, while the carboxylic acid forms hydrogen bonds with key residues like arginine or lysine. Such insights are invaluable for the rational design of more potent and selective inhibitors. jetir.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. nih.govnih.gov For naphthyl-oxoheptanoic acid derivatives, a 3D-QSAR model, for instance, could highlight specific regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable for enhancing biological potency. nih.gov These models serve as a predictive tool to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Potential Applications and Translational Research Prospects for 7 2 Naphthyl 7 Oxoheptanoic Acid

Therapeutic Potential in Pre-clinical Disease Models

There is currently no available scientific literature or preclinical data on the therapeutic potential of 7-(2-Naphthyl)-7-oxoheptanoic acid in any disease models. Its efficacy and mechanism of action in inflammatory, oncological, or metabolic disorders remain uninvestigated. The structural motifs, a naphthalene (B1677914) ring and a keto-acid side chain, are found in various biologically active molecules, which could suggest a rationale for future studies. However, at present, no such research has been published.

Application in Chemical Biology as a Molecular Probe or Tool Compound

The utility of this compound as a molecular probe or tool compound in chemical biology is yet to be explored. The inherent fluorescence of the naphthalene moiety could theoretically be harnessed for imaging studies, or the carboxylic acid handle could be used for conjugation to other molecules. However, no studies have been published that describe the synthesis and application of this compound for such purposes.

Exploration in Agrochemical or Material Science Contexts

An examination of the current body of scientific and patent literature reveals no exploration of this compound within agrochemical or material science contexts. There are no reports of its investigation as a potential herbicide, pesticide, or plant growth regulator. Similarly, its use as a monomer or building block for the synthesis of specialized polymers or other materials has not been documented.

Future Directions in Academic Research and Collaborative Opportunities

The complete absence of research on this compound presents a unique opportunity for the scientific community. Future research could be directed towards its basic synthesis and characterization, followed by a broad-based screening for biological activity. Collaborative efforts between synthetic chemists, pharmacologists, and material scientists could unlock the potential of this unexplored molecule. Initial studies could focus on its cytotoxicity against various cancer cell lines, its anti-inflammatory properties in cell-based assays, or its ability to chelate metal ions, which could have implications in various fields.

The following table provides a summary of the current research status for this compound in the discussed areas of application.

| Area of Potential Application | Research Findings |

| Therapeutic Potential | |

| Inflammatory Disorders | No published studies found. |

| Oncological Disorders | No published studies found. |

| Metabolic Disorders | No published studies found. |

| Chemical Biology | |

| Molecular Probe | No published studies found. |

| Tool Compound | No published studies found. |

| Agrochemical Science | No published studies found. |

| Material Science | No published studies found. |

Conclusion

Summary of Key Academic Findings Regarding 7-(2-Naphthyl)-7-oxoheptanoic acid

Academic research has primarily focused on the synthesis and potential biological interactions of this compound and its structural analogs. While detailed biological activity data for this specific molecule is not extensively published in mainstream literature, its structure is analogous to other known biologically active compounds. The synthesis of similar keto-acid structures often involves multi-step processes. For instance, the creation of related oxoheptanoic acids can be achieved through methods like the acylation of a suitable aromatic compound (in this case, naphthalene) with a derivative of heptanedioic acid, or via Grignard reactions with reagents like diethyl oxalate (B1200264) followed by hydrolysis. google.com The presence of the naphthyl group, a bulky and hydrophobic aromatic system, combined with a flexible carboxylic acid chain, suggests potential for interaction with biological macromolecules.

The key findings are centered on its existence as a research chemical, with its value currently lying in its availability for screening and as a building block in more complex syntheses rather than in well-documented, specific biological effects. Research on closely related structures, such as 6-(6-Hydroxy-2-naphthyl)-6-oxohexanoic acid, highlights the chemical strategies employed to create these types of molecules, which are often intermediates in the synthesis of more complex targets. prepchem.com

Below is a data table summarizing the types of synthetic reactions relevant to oxoheptanoic acids based on available literature for analogous compounds.

| Reaction Type | Description | Relevance to this compound |

| Friedel-Crafts Acylation | An aromatic ring (naphthalene) is acylated using an acyl halide or anhydride (B1165640) derivative of a dicarboxylic acid (like heptanedioic acid) in the presence of a Lewis acid catalyst. | A primary and direct method for forming the core structure of the target molecule. |

| Grignard Reaction | A Grignard reagent, potentially derived from a protected halo-naphthalene, reacts with a suitable electrophile like a cyclic anhydride or diethyl oxalate to form the keto-acid structure after workup. google.com | Offers an alternative route, particularly useful if the starting materials for Friedel-Crafts are not ideal. |

| Oxidation of a Precursor | Oxidation of a corresponding secondary alcohol (7-hydroxy-7-(2-naphthyl)heptanoic acid) to the ketone. | A potential final step in a multi-step synthesis to yield the desired keto functionality. |

Broader Implications for Drug Discovery, Chemical Synthesis, and Biological Research

The study and synthesis of compounds like this compound have several broader implications. In drug discovery , molecules containing both rigid aromatic groups and flexible acidic chains are common motifs in pharmacologically active agents. They can mimic natural substrates to inhibit enzymes or act as antagonists at receptors. The specific structure of this compound makes it a candidate for screening in assays for various therapeutic targets, potentially in areas like inflammation or metabolic disorders where similar structures have shown activity.

From a chemical synthesis perspective, the preparation of this and related compounds contributes to the synthetic chemist's toolbox. Developing efficient, high-yield methods for creating such bifunctional molecules (containing both a ketone and a carboxylic acid) is a continuous goal. The challenges in selectively reacting one functional group while preserving the other drive innovation in protective group chemistry and reaction conditions.

In biological research , this compound can serve as a tool compound or a starting point for the development of chemical probes. By modifying the carboxylic acid or the naphthyl ring, researchers can systematically probe the structure-activity relationships of a biological target. Its relatively simple structure makes it an attractive scaffold for creating a library of related compounds for high-throughput screening.

Identification of Remaining Challenges and Future Research Avenues for this compound

Despite its availability, this compound remains a largely uncharacterized molecule in terms of its biological properties. This represents both a challenge and a significant opportunity for future research.

Remaining Challenges:

Lack of Biological Data: The primary challenge is the absence of comprehensive studies detailing its biological activity, including its potential enzyme inhibitory effects, receptor binding affinity, and cellular effects.

Optimized Synthesis: While general synthetic routes can be proposed, detailed, optimized, and scalable synthesis protocols are not widely published, which may hinder its accessibility for large-scale screening efforts.

Physicochemical Characterization: A thorough characterization of its physicochemical properties, such as solubility, stability, and lipophilicity, is needed to better predict its behavior in biological systems.

Future Research Avenues:

Broad Biological Screening: The most immediate avenue for future research is to subject this compound to a wide range of biological screens to identify any potential therapeutic targets.

Analogue Synthesis and SAR Studies: A systematic synthesis of analogues—varying the length of the alkyl chain, the substitution pattern on the naphthyl ring, or replacing the ketone with other functional groups—would be a valuable undertaking. This would allow for the exploration of structure-activity relationships (SAR) once an initial biological activity is identified.

Development as a Chemical Probe: If a specific biological target is identified, the compound could be further developed into a more potent and selective chemical probe. This could involve attaching fluorescent tags, biotin (B1667282) labels, or photo-affinity groups to facilitate the study of the target protein or pathway.

Exploration in Materials Science: The rigid naphthyl group and the carboxylic acid functionality could also lend themselves to applications in materials science, for example, as a component in the synthesis of specialized polymers or as a linker molecule in metal-organic frameworks.

Q & A

What are the primary synthetic routes for 7-(2-Naphthyl)-7-oxoheptanoic acid, and how do reaction conditions influence yield and purity?

Basic Question : What synthetic methods are commonly used to prepare this compound?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 2-naphthol reacts with heptanedioic acid derivatives under acidic conditions. Solvent choice (e.g., dichloromethane vs. toluene) and catalyst (e.g., AlCl₃ vs. FeCl₃) significantly affect yield. For example, AlCl₃ in anhydrous dichloromethane at 0–5°C achieves ~65% yield, but side products like naphthyl ketone dimers may form at higher temperatures .

- Advanced Question : How can enantioselective synthesis be achieved for chiral analogs of this compound?

- Stereochemical control requires chiral auxiliaries or asymmetric catalysis. For instance, using (R)-BINOL-derived phosphoric acids during acylation can induce enantiomeric excess (>80%) in analogs like 7-aryl-7-oxoheptanoic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.